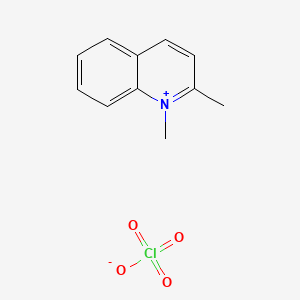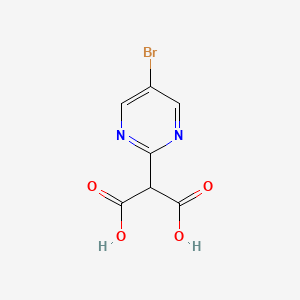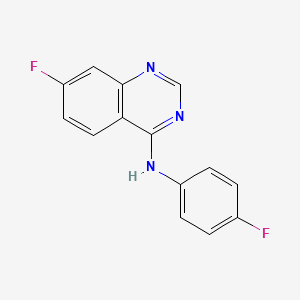
2-(Trifluoromethyl)naphthalene-1-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)naphthalene-1-acetic acid is an organic compound with the molecular formula C13H9F3O2 It is a derivative of naphthalene, characterized by the presence of a trifluoromethyl group at the second position and an acetic acid moiety at the first position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)naphthalene-1-acetic acid typically involves the introduction of the trifluoromethyl group and the acetic acid moiety onto the naphthalene ring. One common method is the metalation of 2-(Trifluoromethyl)naphthalene followed by carboxylation. This process involves the use of organometallic reagents such as butyllithium and subsequent reaction with carbon dioxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar metalation and carboxylation techniques. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and the use of solvents to facilitate the reactions.
化学反応の分析
Types of Reactions: 2-(Trifluoromethyl)naphthalene-1-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of 2-(Trifluoromethyl)naphthalene-1-ethanol.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
科学的研究の応用
2-(Trifluoromethyl)naphthalene-1-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 2-(Trifluoromethyl)naphthalene-1-acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity .
類似化合物との比較
Naphthalene-1-acetic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(Trifluoromethyl)benzoic acid: Similar structure but with a benzene ring instead of a naphthalene ring.
2-(Trifluoromethyl)phenylacetic acid: Contains a phenyl ring, differing in aromaticity and reactivity.
Uniqueness: 2-(Trifluoromethyl)naphthalene-1-acetic acid is unique due to the combination of the trifluoromethyl group and the naphthalene ring, which imparts distinct chemical reactivity and potential biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
特性
分子式 |
C13H9F3O2 |
|---|---|
分子量 |
254.20 g/mol |
IUPAC名 |
2-[2-(trifluoromethyl)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)11-6-5-8-3-1-2-4-9(8)10(11)7-12(17)18/h1-6H,7H2,(H,17,18) |
InChIキー |
AIDDFGVDRUYIFY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B15065934.png)



![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15065986.png)



